2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole
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Overview
Description
“2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole” is a chemical compound with the molecular formula C19H21N2OPS and a molecular weight of 356.42. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, a class to which this compound belongs, has been extensively studied . One method involves the coupling between aromatic aldehydes with o-aminothiophenols .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an azepan-1-yl group, a phenyl group, and a phosphoryl group attached to a benzothiazole core. The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles have been widely studied . For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Therapeutic Potential and Drug Development
Benzothiazoles are recognized for their versatile pharmacological applications. They serve as ligands to various biomolecules, which has driven interest in their development for treating various ailments, particularly cancer. The 2-arylbenzothiazole moiety, structurally related to the compound , is under investigation for its antitumor potential. This highlights the significant role of benzothiazole derivatives in drug discovery and development, owing to their structural simplicity and ease of synthesis, which facilitates the creation of chemical libraries for new entity discovery (Kamal et al., 2015).
Synthesis and Chemical Properties
The chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, which include thiazoles, have been extensively studied. These derivatives are synthesized using various acyclic phosphorus-containing reagents and are characterized by a wide range of biological activities, including antimicrobial and antitumor effects. This suggests that compounds like 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole could also possess similar properties, making them subjects of interest in both synthetic chemistry and medicinal chemistry research (Abdurakhmanova et al., 2018).
Antimicrobial and Antifungal Activities
Azole derivatives, including benzothiazoles, have been extensively studied for their potent antimicrobial and antifungal agents. These compounds' activities are significantly influenced by their structural features, such as the azole ring linked to the thiazole and the presence of substituents that can enhance their biological efficacy. This indicates that this compound might also exhibit similar antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents (Emami et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Mode of Action
It is known to interact with its target, 3-hydroxyacyl-coa dehydrogenase type-2 . The interaction between the compound and its target may result in changes in the enzyme’s activity, which could potentially affect various cellular processes .
Biochemical Pathways
Given its target, it is likely that the compound affects pathways related to mitochondrial function and trna maturation .
Result of Action
Given its target, it is likely that the compound affects mitochondrial function and tRNA maturation .
properties
IUPAC Name |
2-[azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OPS/c22-23(16-10-4-3-5-11-16,21-14-8-1-2-9-15-21)19-20-17-12-6-7-13-18(17)24-19/h3-7,10-13H,1-2,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWWZKMOJKEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N2OPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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